Sematilide Hydrochloride

Description

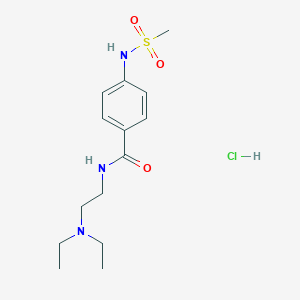

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[2-(diethylamino)ethyl]-4-(methanesulfonamido)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3S.ClH/c1-4-17(5-2)11-10-15-14(18)12-6-8-13(9-7-12)16-21(3,19)20;/h6-9,16H,4-5,10-11H2,1-3H3,(H,15,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXAJGDKHKNFAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049016 | |

| Record name | Sematilide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101526-62-9 | |

| Record name | Sematilide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101526629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sematilide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEMATILIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B8MC21ZI2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Sematilide Hydrochloride on IKr Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sematilide Hydrochloride is a class III antiarrhythmic agent that selectively targets the rapid component of the delayed rectifier potassium current (IKr). This current, conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channels, plays a critical role in the repolarization phase of the cardiac action potential. Inhibition of IKr prolongs the action potential duration (APD), a key mechanism for the management of certain cardiac arrhythmias. However, excessive IKr blockade can lead to proarrhythmic events, such as Torsade de Pointes (TdP). A thorough understanding of the mechanism by which Sematilide interacts with IKr channels is therefore crucial for its safe and effective therapeutic application and for the development of next-generation antiarrhythmic drugs. This technical guide provides an in-depth overview of the mechanism of action of Sematilide on IKr channels, detailing its quantitative effects, the experimental protocols used for its characterization, and the molecular basis of its interaction.

Quantitative Data Summary

The inhibitory effects of Sematilide on IKr channels have been quantified through various electrophysiological and biochemical assays. The following table summarizes the key quantitative data.

| Parameter | Value | Species/Cell Line | Experimental Method | Reference |

| IC50 | ~25 µM | Rabbit Atrial Myocytes | Whole-Cell Voltage Clamp | [1] |

| Ki | 12 ± 5 µM | Guinea Pig Ventricular Myocytes | [3H]dofetilide Competitive Binding Assay | [2] |

Mechanism of Action

Sematilide exerts its effect by directly blocking the IKr channel pore, thereby inhibiting the outward flow of potassium ions during cardiac repolarization. This action is state-dependent, with the drug having a higher affinity for the open and/or inactivated states of the channel.

Binding Site and Molecular Interactions

While direct crystallographic data of Sematilide bound to the hERG channel is not available, extensive mutagenesis and molecular modeling studies on other IKr blockers have identified a common binding pocket within the central cavity of the channel pore. It is highly probable that Sematilide interacts with these same key residues.

The critical amino acids for the binding of most IKr blockers are:

-

S6 Domain Aromatic Residues: Tyrosine 652 (Y652) and Phenylalanine 656 (F656) on the S6 helix of each of the four channel subunits are considered the primary determinants for high-affinity binding. These residues form a hydrophobic pocket that interacts with the drug molecule.

-

Pore Helix Residues: Threonine 623 (T623), Serine 624 (S624), and Valine 625 (V625) at the base of the pore helix also contribute to the binding of various IKr blockers.

The proposed mechanism involves the entry of the Sematilide molecule into the inner vestibule of the channel when it is in the open state. Once inside, it is thought to interact with the aforementioned aromatic and polar residues, physically occluding the ion conduction pathway.

Experimental Protocols

The characterization of Sematilide's effects on IKr channels relies on specialized experimental techniques. Below are detailed methodologies for the key experiments.

Whole-Cell Voltage Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the membrane of a single myocyte.

Objective: To determine the concentration-dependent inhibition of IKr by Sematilide and to characterize the voltage- and time-dependence of the block.

Methodology:

-

Cell Preparation: Single atrial myocytes are enzymatically isolated from rabbit hearts.

-

Recording Setup: A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution and brought into contact with a myocyte. A high-resistance "giga-seal" is formed between the pipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Solutions:

-

Pipette (Internal) Solution (in mM): 130 K-aspartate, 20 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.

-

Bath (External) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

-

Voltage Clamp Protocol: To isolate the IKr current, a specific voltage protocol is applied. The study that determined the IC50 of ~25 µM utilized a "triangular voltage command" to mimic the shape of an action potential. A typical protocol to elicit IKr involves:

-

Holding the membrane potential at -80 mV.

-

A depolarizing step to potentials between -40 mV and +60 mV for a duration of 1-2 seconds to activate the channels.

-

A repolarizing step to a potential such as -40 mV to record the characteristic "tail current" of IKr, which is used for quantification.

-

-

Data Acquisition and Analysis: Currents are recorded before and after the application of various concentrations of Sematilide (e.g., 10, 30, 100, and 300 µM). The percentage of current inhibition at each concentration is calculated to determine the IC50 value.

[3H]dofetilide Competitive Binding Assay

This biochemical assay is used to determine the binding affinity of a compound to the IKr channel by measuring its ability to displace a radiolabeled ligand that is known to bind to the channel.

Objective: To determine the binding affinity (Ki) of Sematilide for the IKr channel.

Methodology:

-

Membrane Preparation: Ventricular myocytes are isolated from guinea pig hearts. The cells are then homogenized and centrifuged to prepare a crude membrane fraction that is rich in IKr channels.

-

Binding Reaction:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]dofetilide (a high-affinity IKr channel blocker).

-

Increasing concentrations of unlabeled Sematilide are added to compete with [3H]dofetilide for binding to the IKr channels.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled dofetilide.

-

-

Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound ligand passes through.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The amount of [3H]dofetilide displaced by Sematilide is plotted against the concentration of Sematilide. A competition binding curve is generated, from which the IC50 (the concentration of Sematilide that displaces 50% of the specific [3H]dofetilide binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

This compound is a selective blocker of the IKr potassium channel, a mechanism that underlies its class III antiarrhythmic properties. Its interaction with the channel is concentration-dependent and likely involves key aromatic and polar residues within the channel's inner pore, consistent with the binding of other well-characterized IKr blockers. The quantitative data derived from electrophysiological and binding assays provide a solid foundation for understanding its potency and for guiding its clinical use. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the fields of cardiac electrophysiology and drug development, facilitating further investigation into the nuanced mechanisms of IKr channel modulation. A continued exploration of the precise molecular interactions between Sematilide and the hERG channel will be instrumental in the design of safer and more effective antiarrhythmic therapies.

References

- 1. Effects of sematilide, a novel class III antiarrhythmic agent, on membrane currents in rabbit atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of binding to rapidly activating delayed rectifier K+ channel, IKr, and effects on myocardial refractoriness for class III antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Pharmacology of Dofetilide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dofetilide is a selective class III antiarrhythmic agent, distinguished by its potent and specific blockade of the rapid component of the delayed rectifier potassium current (IKr).[1][2] This current is critical for the repolarization phase of the cardiac action potential.[2] The channel responsible for conducting IKr is encoded by the human ether-à-go-go-related gene (hERG).[3][4] By selectively inhibiting this channel, dofetilide prolongs the action potential duration (APD) and the effective refractory period in both atrial and ventricular tissues, which is the basis of its antiarrhythmic effect.[2][5] It is primarily used for the conversion and maintenance of normal sinus rhythm in patients with atrial fibrillation and atrial flutter.[1][6] This guide provides a detailed overview of its molecular structure, mechanism of action, pharmacokinetics, and the experimental protocols used for its characterization.

Molecular Structure and Physicochemical Properties

Dofetilide is a methanesulfonanilide derivative with a clear structure-activity relationship.[7]

-

Chemical Name: N-[4-[2-[methyl[2-[4-[(methylsulfonyl)amino]phenoxy]ethyl]amino]ethyl]phenyl]-methanesulfonamide[8]

-

Molecular Formula: C19H27N3O5S2[9]

-

Molecular Weight: 441.6 g/mol [9]

Structure:

Quantitative Data Summary

The potency and pharmacokinetic profile of dofetilide have been extensively studied. Key quantitative parameters are summarized in the tables below for easy comparison.

Table 1: Pharmacodynamic Properties

| Parameter | Value | Cell/Tissue Type | Reference |

| IC50 (hERG Block) | 7 nM | HEK293 Cells (Automated Patch Clamp, 37°C) | [10] |

| IC50 (hERG Block) | 12 nM | HEK293 Cells (Whole-cell Patch Clamp) | [3] |

| IC50 (Native IKr Block) | 13 nM | Rabbit Ventricular Myocytes (37°C) | [10] |

| Kd ([3H]dofetilide binding) | 22.3 ± 2.53 nM | HEK293-hERG Membranes | [11] |

| APD90 Prolongation | 31 ± 6 ms (13%) | Human Right Ventricle (Pacing CL 500ms) | [5] |

| ERP Prolongation | 33 ± 9 ms (13%) | Human Right Ventricle (Pacing CL 600ms) | [5] |

Table 2: Pharmacokinetic Properties (Human)

| Parameter | Value | Notes | Reference |

| Oral Bioavailability | >90% | Unaffected by food | [1][12] |

| Time to Peak Plasma Conc. (Tmax) | 2-3 hours | Fasted state | [6][12] |

| Plasma Protein Binding | 60-70% | Independent of concentration | [1][6] |

| Volume of Distribution (Vd) | 3 L/kg | Suggests limited tissue sequestration | [12] |

| Elimination Half-life (t1/2) | ~10 hours | Steady state reached in 2-3 days | [12] |

| Metabolism | ~20-30% Hepatic (CYP3A4) | Minor pathway | [1] |

| Excretion | ~70-80% Unchanged in Urine | Active renal secretion | [1] |

Experimental Protocols

Characterization of dofetilide's activity relies on specific and sensitive experimental techniques. Detailed methodologies for two key assays are provided below.

Whole-Cell Patch-Clamp Electrophysiology for hERG Current Inhibition

This is the gold standard method for quantifying the inhibitory effect of dofetilide on the hERG channel. [13] Objective: To determine the concentration-dependent inhibition of the hERG potassium current (IKr) by dofetilide and calculate the IC50 value.

Methodology:

-

Cell Preparation: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene are used. [13]Cells are cultured under standard conditions and harvested for experiments.

-

Solutions:

-

External Solution (mM): 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl2, 1 CaCl2, 12.5 Dextrose; pH adjusted to 7.4. [14] * Internal (Pipette) Solution (mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3. [14]3. Recording:

-

The whole-cell patch-clamp configuration is established using a patch-clamp amplifier and borosilicate glass micropipettes. [15] * Experiments are conducted at a controlled temperature, typically physiological temperature (35-37°C), as hERG kinetics are temperature-sensitive. [16] * A specific voltage protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step to +20 mV or +40 mV to activate and inactivate the channels, followed by a repolarizing step to -50 mV or a ramp down to measure the peak tail current, which is characteristic of hERG. [14][17]4. Drug Application:

-

A stable baseline current is recorded in the control external solution.

-

Dofetilide is then perfused at increasing concentrations (e.g., 1 nM to 1 µM). The steady-state block at each concentration is measured.

-

-

Data Analysis:

-

The peak tail current amplitude at each concentration is measured and normalized to the baseline control current.

-

A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the dofetilide concentration.

-

The IC50 value (concentration causing 50% inhibition) is determined by fitting the data to the Hill equation.

-

Radioligand Binding Assay for hERG Channel

This assay provides a higher-throughput method to assess the binding affinity of compounds to the hERG channel. [18]It measures the displacement of a radiolabeled ligand (e.g., [3H]dofetilide) by the test compound.

Objective: To determine the binding affinity (Ki) of dofetilide for the hERG channel.

Methodology:

-

Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the hERG channel. [19]Cells are homogenized and centrifuged to isolate the membrane fraction, which is rich in hERG channels.

-

Assay Components:

-

Radioligand: [3H]dofetilide is used as the high-affinity radiotracer. [18] * Non-specific Binding Control: A high concentration of unlabeled dofetilide or another potent hERG blocker is used to define non-specific binding. [19] * Test Compound: Unlabeled dofetilide is used in competition assays at various concentrations.

-

-

Incubation:

-

The hERG membrane preparation is incubated with a fixed concentration of [3H]dofetilide and varying concentrations of unlabeled dofetilide. [11] * The incubation is carried out in a suitable buffer at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes). [11]4. Separation and Counting:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes (bound radioligand) while allowing the unbound radioligand to pass through.

-

The filters are washed to remove residual unbound radioactivity.

-

The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the unlabeled dofetilide concentration.

-

The IC50 value (concentration of unlabeled drug that displaces 50% of the specific binding) is determined.

-

The Ki (inhibitory constant) is calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand.

-

References

- 1. ahajournals.org [ahajournals.org]

- 2. What is the mechanism of Dofetilide? [synapse.patsnap.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Molecular determinants of dofetilide block of HERG K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of dofetilide on cardiac repolarization in patients with ventricular tachycardia. A study using simultaneous monophasic action potential recordings from two sites in the right ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Dofetilide | C19H27N3O5S2 | CID 71329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A High-Throughput Binding Assay for HERG | Springer Nature Experiments [experiments.springernature.com]

- 12. labeling.pfizer.com [labeling.pfizer.com]

- 13. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fda.gov [fda.gov]

- 15. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 16. sophion.com [sophion.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. The [3H]dofetilide binding assay is a predictive screening tool for hERG blockade and proarrhythmia: Comparison of intact cell and membrane preparations and effects of altering [K+]o - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

The Discovery and Synthesis of Novel Sematilide Hydrochloride Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and pharmacological evaluation of novel derivatives of Sematilide Hydrochloride. Sematilide is a class III antiarrhythmic agent known for its selective blockade of the delayed rectifier potassium current (IKr), a key mechanism in cardiac repolarization.[1] This document details the rationale behind the development of new analogs, provides in-depth experimental methodologies, presents quantitative data on their electrophysiological effects, and visualizes the underlying signaling pathways and experimental workflows.

Rationale for Derivative Synthesis

Sematilide, while an effective class III antiarrhythmic agent, presents opportunities for modification to enhance its therapeutic profile. The primary goal in synthesizing new derivatives has been to incorporate additional antiarrhythmic properties, specifically Class I activity, into a single molecule.[2] This approach aims to create agents with a broader spectrum of antiarrhythmic efficacy. The research detailed herein focuses on the synthesis and evaluation of twelve novel aryl-substituted derivatives of sematilide.[2]

Synthesis of Sematilide Derivatives

The synthesis of the twelve novel aryl-substituted derivatives of sematilide was accomplished through a multi-step process. While the full, detailed experimental protocols are extensive, the following provides a comprehensive summary of the key steps.

General Synthetic Scheme:

The synthesis of the target compounds (3a-l) was achieved by the acylation of the appropriately substituted N-(2-(diethylamino)ethyl)aniline with 4-((methylsulfonyl)amino)benzoyl chloride. The requisite anilines were either commercially available or synthesized via standard procedures.

-

Starting Materials:

-

Substituted anilines

-

4-((Methylsulfonyl)amino)benzoyl chloride

-

N-(2-(diethylamino)ethyl)aniline

-

-

Key Reaction: Acylation of the secondary amine of the substituted N-(2-(diethylamino)ethyl)aniline with 4-((methylsulfonyl)amino)benzoyl chloride.

-

Purification: The final products were purified by chromatography and characterized by their spectral data.

Experimental Protocols

A series of in vitro and in vivo experiments were conducted to evaluate the electrophysiological properties and antiarrhythmic efficacy of the synthesized sematilide derivatives.

In Vitro Electrophysiological Studies

Objective: To determine the Class III antiarrhythmic activity by measuring the effects on action potential duration in cardiac Purkinje fibers.

Methodology:

-

Tissue Preparation: Canine hearts were obtained, and Purkinje fibers were dissected from the ventricles.

-

Microelectrode Technique: Standard microelectrode techniques were employed to record transmembrane action potentials.

-

Drug Application: The synthesized derivatives were perfused over the Purkinje fibers at various concentrations.

-

Data Acquisition: Changes in action potential duration at 90% repolarization (APD90) were measured to quantify Class III activity.

In Vivo Antiarrhythmic Efficacy Studies

Objective: To assess the Class I and overall antiarrhythmic efficacy of the derivatives in animal models.

Methodology:

-

Ouabain-Induced Arrhythmia Model (Guinea Pigs):

-

Guinea pigs were anesthetized, and a continuous infusion of ouabain was administered to induce ventricular arrhythmias.

-

The sematilide derivatives were administered intravenously to determine their ability to suppress the arrhythmia.

-

ECG was continuously monitored to assess efficacy.

-

-

Coronary Ligation-Induced Arrhythmia Model (Dogs):

-

Dogs underwent a two-stage coronary artery ligation to induce a myocardial infarction, leading to spontaneous ventricular arrhythmias.

-

Selected derivatives were administered to assess their efficacy in suppressing these arrhythmias.

-

Programmed electrical stimulation was also used to induce reentrant ventricular tachycardia, and the ability of the compounds to prevent induction was evaluated.

-

Quantitative Data and Structure-Activity Relationships

The electrophysiological and antiarrhythmic activities of the twelve synthesized sematilide derivatives are summarized below.

| Compound | Substitution | Class III Activity (APD90 Prolongation) | Class I Activity (Ouabain Model) | Efficacy in Canine Model |

| Sematilide | (Reference) | +++ | - | Moderate |

| 3a | 2-Methylphenyl | ++ | - | Not Tested |

| 3b | 3-Methylphenyl | +++ | + | Not Tested |

| 3c | 4-Methylphenyl | +++ | - | Not Tested |

| 3d | 2,6-Dimethylphenyl | + | - | Not Tested |

| 3e | 2-Chlorophenyl | ++ | - | Not Tested |

| 3f | 4-Chlorophenyl | +++ | + | Not Tested |

| 3g | 2,4-Dichlorophenyl | +++ | ++ | Effective |

| 3h | 2-Methoxyphenyl | ++ | - | Not Tested |

| 3i | 4-Methoxyphenyl | +++ | - | Not Tested |

| 3j | 2,5-Dimethoxyphenyl | +++ | ++ | Effective |

| 3k | 4-Nitrophenyl | + | - | Not Tested |

| 3l | 4-Aminophenyl | ++ | - | Not Tested |

Key Structure-Activity Relationship (SAR) Observations:

-

All twelve derivatives demonstrated Class III activity by prolonging the action potential duration in canine Purkinje fibers.[2]

-

Three of the derivatives (3b, 3f, 3g, and 3j) also exhibited Class I activity in the ouabain-induced arrhythmia model in guinea pigs.[2]

-

The most effective compounds in the canine models of arrhythmias were 3g (2,4-Dichlorophenyl) and 3j (2,5-Dimethoxyphenyl), suggesting that specific substitutions on the aryl ring are crucial for enhanced efficacy.[2]

Mechanism of Action and Signaling Pathway

Sematilide and its derivatives exert their primary Class III antiarrhythmic effect by selectively blocking the rapidly activating component of the delayed rectifier potassium current (IKr).[1] This channel is crucial for the repolarization phase of the cardiac action potential. By inhibiting IKr, these compounds prolong the action potential duration and the effective refractory period of cardiac myocytes, thereby suppressing reentrant arrhythmias. Some derivatives also exhibit Class I activity by blocking sodium channels.

Experimental Workflow for Drug Screening

The screening process for identifying promising sematilide derivatives involves a hierarchical approach, moving from in vitro to in vivo models to assess both efficacy and safety.

Conclusion

The synthesis and evaluation of novel aryl-substituted sematilide derivatives have successfully identified compounds with combined Class I and Class III antiarrhythmic properties. Specifically, derivatives 3g and 3j demonstrated significant efficacy in robust preclinical models of cardiac arrhythmia.[2] These findings underscore the potential for targeted chemical modifications to enhance the therapeutic profile of existing antiarrhythmic agents. Further investigation into the pharmacokinetics and safety profiles of these lead candidates is warranted to determine their clinical potential.

References

An In-depth Technical Guide to the In Vivo Pharmacokinetics of Sematilide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sematilide Hydrochloride is a potent Class III antiarrhythmic agent, a class of drugs known for their ability to prolong the cardiac action potential duration. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound across multiple species, offering valuable insights for researchers and professionals involved in drug development and cardiovascular pharmacology. The following sections detail the experimental protocols for drug administration and analysis, present a comparative summary of key pharmacokinetic parameters, and illustrate the underlying mechanism of action.

Data Presentation: Comparative Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several species, including rats, rabbits, dogs, and humans. A summary of the key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration is presented below. This comparative data is crucial for interspecies scaling and predicting human pharmacokinetics from preclinical data.

| Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |

| Human | IV | 25 mg | - | - | - | 3.6 ± 0.8 | - | [1] |

| PO | 25 mg | - | - | - | - | 47 ± 15 | [1] | |

| PO | 100 mg | - | - | - | - | - | ||

| Dog | IV | 3 mg/kg | - | - | - | - | - | |

| Rabbit | IV | 1 mg/kg bolus + 8 µg/kg/min infusion | 1300 ± 500 (steady state) | - | - | - | - | [2] |

| IV | 2 mg/kg bolus + 20 µg/kg/min infusion | 3700 ± 1400 (steady state) | - | - | - | - | [2] | |

| IV | 7 mg/kg bolus + 68 µg/kg/min infusion | 13400 ± 1800 (steady state) | - | - | - | - | [2] | |

| Rat | IV | - | - | - | - | - | - | [3] |

Note: '-' indicates data not available in the cited literature. AUC values can be highly variable and dose-dependent.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. This section outlines the key experimental protocols for the administration of this compound and the subsequent analysis of biological samples.

Drug Administration Protocols

Intravenous (IV) Administration in Dogs

This protocol is adapted from studies evaluating the electrophysiological effects of Sematilide in a canine model.

Caption: Intravenous administration workflow for Sematilide in dogs.

Oral (PO) Administration in Humans

This protocol is based on clinical studies investigating the pharmacokinetics and tolerability of Sematilide in healthy volunteers.[1]

References

- 1. Kinetics and dynamics of sematilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rate-dependent effects of sematilide on ventricular monophasic action potential duration and delayed rectifier K+ current in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative kinetics of sematilide in four species - PubMed [pubmed.ncbi.nlm.nih.gov]

Amiodarone: A Technical Guide to Its Potential Therapeutic Applications Beyond Arrhythmia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amiodarone, a potent class III antiarrhythmic agent, is a cornerstone in the management of life-threatening ventricular arrhythmias and the maintenance of sinus rhythm in atrial fibrillation. Its primary mechanism of action involves the blockade of potassium channels, leading to a prolonged cardiac action potential and refractory period. However, a growing body of preclinical and clinical evidence reveals a much broader therapeutic potential for this complex drug. This technical guide provides an in-depth analysis of amiodarone's established antiarrhythmic properties and explores its emerging applications as an anticancer, antifungal, antiviral, and antiparasitic agent. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts in these promising new areas.

Core Mechanism of Action as a Class III Antiarrhythmic Agent

Amiodarone's primary classification as a class III antiarrhythmic stems from its ability to block potassium currents responsible for the repolarization phase (phase 3) of the cardiac action potential.[1] This blockade prolongs the duration of the action potential and, consequently, the effective refractory period of cardiac myocytes.[1] This increased refractoriness reduces the excitability of the heart muscle, thereby suppressing and preventing abnormal heart rhythms.[1]

Unlike other class III agents, amiodarone exhibits a multifaceted mechanism of action, encompassing properties of all four Vaughan-Williams classes. It also blocks sodium and calcium channels and possesses non-competitive beta-adrenergic blocking activity.[1] This complex pharmacology contributes to its broad efficacy but also to its extensive side-effect profile.

Signaling Pathway of Amiodarone's Antiarrhythmic Action

References

An In-depth Technical Guide on the Early-Stage Research of Sematilide Hydrochloride for Cardiac Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sematilide Hydrochloride is a class III antiarrhythmic agent investigated for its potential to treat cardiac arrhythmias. As a structural analog of N-acetylprocainamide, its primary mechanism of action involves the selective prolongation of the cardiac action potential duration (APD), a hallmark of class III antiarrhythmic drugs.[1] This technical guide provides a comprehensive overview of the early-stage research on Sematilide, focusing on its cardiac electrophysiological properties, the experimental methodologies used to elucidate its effects, and the quantitative data from preclinical and early clinical studies.

Mechanism of Action: Selective Blockade of the Rapidly Activating Delayed Rectifier Potassium Current (IKr)

Sematilide exerts its primary electrophysiological effect by selectively blocking the rapidly activating component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-à-go-go-related gene (hERG).[2][3] This current plays a crucial role in the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting IKr, Sematilide delays repolarization, thereby prolonging the action potential duration (APD) and the effective refractory period (ERP) in cardiac tissues.[4] Notably, this action is achieved without significantly affecting other cardiac ion channels, such as the inward rectifier K+ current, L-type Ca++ current, or voltage-dependent Na+ currents at therapeutic concentrations.[2][3] This selectivity contributes to its classification as a "pure" class III agent.[1]

The blocking action of Sematilide on the IKr channel exhibits a characteristic known as reverse use-dependence. This means that its effect on prolonging the APD is more pronounced at slower heart rates and diminishes at faster heart rates.[2][5] This property is attributed to Sematilide's affinity for the rested state of the IKr channel.[5]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data from key early-stage studies on this compound, detailing its effects on cardiac electrophysiological parameters.

Table 1: Preclinical In Vitro Electrophysiological Effects of Sematilide

| Species | Preparation | Parameter | Concentration (µM) | Effect | Reference |

| Guinea Pig | Ventricular Myocytes | Action Potential Duration (APD) | 10 | Prolongation | [5] |

| Guinea Pig | Ventricular Myocytes | APD Prolongation (at 0.2 Hz) | 30 | 20-40% increase | [5] |

| Guinea Pig | Ventricular Myocytes | Delayed Outward K+ Current (IK) | ≥10 | Depression | [5] |

| Rabbit | Atrial Myocytes | Delayed Rectifier K+ Current (IK) | 10, 30, 100, 300 | Concentration-dependent inhibition | [3] |

| Rabbit | Atrial Myocytes | IK IC50 | ~25 | - | [3] |

| Rabbit | Sinoatrial (SA) Node | Action Potential Duration (APD) | 1-100 | Concentration-dependent increase | [4] |

| Rabbit | Sinoatrial (SA) Node | Spontaneous Cycle Length (SCL) | 1-100 | Concentration-dependent increase | [4] |

| Rabbit | Atrioventricular (AV) Node | Action Potential Duration (APD) | 1-100 | Concentration-dependent increase | [4] |

| Rabbit | Atrioventricular (AV) Node | Spontaneous Cycle Length (SCL) | 1-100 | Concentration-dependent increase | [4] |

| Rabbit | Atrial Trabeculae | Action Potential Duration (APD) | 1-100 | Concentration-dependent increase | [4] |

| Rabbit | Atrial Trabeculae | Effective Refractory Period (ERP) | 1-100 | Concentration-dependent increase | [4] |

Table 2: Preclinical In Vivo Electrophysiological Effects of Sematilide in Rabbits

| Parameter | Pacing Cycle Length (ms) | Infusion 2 (3.7 ± 1.4 µg/ml) | Reference |

| APD75 Prolongation | 400 | 27 ± 4% | [2] |

| APD75 Prolongation | 200 | 18 ± 4% | [2] |

| Ventricular Effective Refractory Period (VERP) | 200-400 | Similar prolongation to APD75 | [2] |

Table 3: Clinical Electrophysiological Effects of Sematilide in Humans

| Parameter | Dose/Concentration | Effect | Reference |

| Rate-Corrected QT (QTc) Interval | 0.15 to 1.5 mg/kg IV | Dose- and concentration-related prolongation | [1] |

| QTc Interval Increase | ~2.0 µg/ml plasma concentration | ~25% increase | [1] |

| Heart Rate | ≥2 µg/ml plasma concentration | Slowed | [1] |

| PR Interval | 0.15 to 1.5 mg/kg IV | No alteration | [1] |

| QRS Duration | 0.15 to 1.5 mg/kg IV | No alteration | [1] |

Detailed Experimental Protocols

In Vitro Whole-Cell Voltage Clamp Studies in Cardiomyocytes

This protocol is designed to measure the effect of Sematilide on the IKr current in isolated cardiac myocytes.

a. Cardiomyocyte Isolation:

-

Hearts are excised from anesthetized animals (e.g., guinea pigs, rabbits) and mounted on a Langendorff apparatus.

-

The heart is perfused with a Ca2+-free Tyrode's solution to stop contractions, followed by an enzymatic digestion solution containing collagenase and protease to dissociate the cells.

-

The digested ventricular or atrial tissue is minced and gently agitated to release individual myocytes.

-

The isolated cells are then suspended in a storage solution.

b. Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[6]

-

Intracellular (Pipette) Solution (in mM): 120 KCl, 5 MgCl2, 10 CaCl2, 5 EGTA, 4 Tris-ATP, 10 HEPES; pH adjusted to 7.3 with KOH.[6]

c. Voltage Clamp Protocol for IKr (hERG) Current:

-

A holding potential of -80 mV is maintained.

-

A depolarizing conditioning pulse to +40 mV for 1 second is applied to activate the channels.

-

This is followed by a test pulse to -50 mV for 1.5 seconds to measure the deactivating tail current, which is characteristic of IKr.

-

This pulse protocol is repeated at regular intervals (e.g., every 10 seconds).

-

Sematilide is added to the bath solution at various concentrations to determine its effect on the IKr tail current amplitude.

In Vivo Monophasic Action Potential (MAP) Recording in Rabbits

This protocol is used to assess the effect of Sematilide on APD and ERP in an intact animal model.[2]

a. Animal Preparation:

-

New Zealand White rabbits are anesthetized.

-

A contact monophasic action potential (MAP) catheter is inserted into the right ventricle via a jugular vein or carotid artery to record endocardial signals.

-

Pacing electrodes are also placed in the right ventricle.

b. Drug Administration:

-

Sematilide is administered intravenously as a bolus followed by a continuous infusion to achieve stable plasma concentrations. A cumulative dosing regimen can be used.[2]

-

For example: Infusion 1 (1 mg/kg bolus + 8 µg/kg/min), Infusion 2 (2 mg/kg + 20 µg/kg/min), and Infusion 3 (7 mg/kg + 68 µg/kg/min).[2]

c. Electrophysiological Measurements:

-

The heart is paced at various cycle lengths (e.g., 200-400 ms).

-

MAP recordings are taken to measure the action potential duration at 75% or 90% repolarization (APD75 or APD90).

-

The ventricular effective refractory period (VERP) is determined using programmed electrical stimulation (extrastimulus technique).

In Vivo Ventricular Tachycardia (VT) Induction in a Canine Model of Myocardial Infarction

This protocol evaluates the antiarrhythmic efficacy of Sematilide in a model of post-infarction ventricular tachycardia.[7][8]

a. Myocardial Infarction Model:

-

A myocardial infarction is created in dogs by ligating the left anterior descending coronary artery.[7]

-

The studies are typically performed 3-5 days post-infarction.[8]

b. Programmed Electrical Stimulation (PES) Protocol:

-

The dogs are anesthetized, and stimulating electrodes are placed in the right ventricle.

-

A basic drive train of 8 stimuli (S1) is delivered at a fixed cycle length.

-

One to three premature extrastimuli (S2, S3, S4) are introduced with progressively shorter coupling intervals until ventricular tachycardia is induced or the ventricle becomes refractory.[9][10]

-

The stimulation current is typically set at twice the diastolic threshold.

c. Drug Efficacy Assessment:

-

The PES protocol is performed at baseline to confirm the inducibility of VT.

-

Sematilide is administered intravenously (e.g., 3.0 mg/kg every 3 hours for a total of six doses).[8]

-

The PES protocol is repeated to determine if Sematilide suppresses the induction of VT.

Conclusion

Early-stage research on this compound has established its primary mechanism of action as a selective blocker of the IKr potassium channel, leading to a prolongation of the cardiac action potential duration and effective refractory period. This electrophysiological profile is consistent with a class III antiarrhythmic agent. Preclinical and early clinical studies have provided quantitative data on its dose-dependent effects on cardiac repolarization. The experimental protocols detailed in this guide, including whole-cell voltage clamp, monophasic action potential recording, and in vivo arrhythmia models, have been instrumental in characterizing the electrophysiological properties of Sematilide. Further research building upon these foundational studies is necessary to fully elucidate its clinical potential and safety profile.

References

- 1. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rate-dependent effects of sematilide on ventricular monophasic action potential duration and delayed rectifier K+ current in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of sematilide, a novel class III antiarrhythmic agent, on membrane currents in rabbit atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular electrophysiological effects of the class III antiarrhythmic agents sematilide and clofilium on rabbit atrial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rate-dependent effects of sematilide on action potential duration in isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cellmicrosystems.com [cellmicrosystems.com]

- 7. Nonsustained polymorphic ventricular tachycardia induced by electrical stimulation in 3 week old canine myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiarrhythmic and electrophysiologic actions of CK-3579 and sematilide in a conscious canine model of sudden coronary death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Initiation of ventricular tachyarrhythmia with programmed stimulation: sensitivity and specificity in an experimental canine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Programmed electrical stimulation of the ventricle: an efficient, sensitive, and specific protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Patch-Clamp Studies of Sematilide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sematilide Hydrochloride is a Class III antiarrhythmic agent known for its selective blockade of the rapidly activating delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization.[1] The IKr current is conducted by the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of this channel can prolong the cardiac action potential, an effect that is desirable for treating certain arrhythmias but also carries a risk of proarrhythmic events like Torsades de Pointes. Therefore, detailed in vitro electrophysiological studies are essential to characterize the pharmacological effects of this compound.

This document provides a comprehensive guide for conducting in vitro patch-clamp studies to investigate the effects of this compound on cardiac ion channels, with a primary focus on the hERG (IKr) current.

Mechanism of Action

This compound exerts its antiarrhythmic effect by directly blocking the pore of the hERG potassium channel. This blockade reduces the outward potassium current during the repolarization phase of the cardiac action potential, leading to a prolongation of the action potential duration (APD).[1][2] This direct interaction is the primary mechanism of action and does not typically involve complex intracellular signaling cascades.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from in vitro patch-clamp studies.

| Parameter | Value | Cell Type | Current | Reference |

| IC50 | ~25 µM | Rabbit Atrial Myocytes | Delayed Rectifier K+ Current | [3] |

Experimental Protocols

This section details the methodologies for performing whole-cell patch-clamp experiments to assess the effect of this compound on cardiac IKr currents.

Cell Preparation

a. Isolation of Primary Cardiomyocytes (Example: Guinea Pig Ventricular Myocytes)

-

Anesthetize a guinea pig according to approved animal care and use protocols.

-

Excise the heart and mount it on a Langendorff apparatus for retrograde perfusion.

-

Perfuse with a Ca2+-free Tyrode's solution containing collagenase to digest the extracellular matrix.

-

After digestion, mince the ventricular tissue and mechanically dissociate the myocytes in a high-potassium storage solution.

-

Allow the isolated myocytes to stabilize at room temperature before use.

b. Culture of hERG-Expressing Cell Lines (e.g., HEK293 or CHO cells)

-

Culture cells in the appropriate medium (e.g., DMEM for HEK293) supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in an incubator at 37°C with 5% CO2.

-

Passage the cells regularly to maintain sub-confluent cultures.

-

For experiments, plate the cells onto glass coverslips 24-48 hours prior to recording.

Solutions and Reagents

a. Extracellular (Bath) Solution (in mM)

| Component | Concentration |

| NaCl | 137 |

| KCl | 4 |

| CaCl2 | 1.8 |

| MgCl2 | 1 |

| HEPES | 10 |

| Glucose | 10 |

| Adjust pH to 7.4 with NaOH. |

b. Intracellular (Pipette) Solution (in mM)

| Component | Concentration |

| K-Aspartate | 120 |

| KCl | 20 |

| MgCl2 | 1 |

| EGTA | 10 |

| HEPES | 10 |

| ATP (Mg salt) | 5 |

| Adjust pH to 7.2 with KOH. |

c. This compound Stock Solution

-

Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile, deionized water or an appropriate solvent.

-

Store the stock solution at -20°C.

-

On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular solution.

Electrophysiological Recordings (Whole-Cell Patch-Clamp)

-

Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the extracellular solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Approach a selected cell with the patch pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane within the patch to establish the whole-cell configuration.

-

Switch the amplifier to voltage-clamp mode.

Voltage-Clamp Protocol for IKr (hERG) Current

To isolate and record IKr, a specific voltage-clamp protocol is required.

-

Hold the membrane potential at -80 mV.

-

Apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.

-

Repolarize the membrane to -50 mV to observe the characteristic tail current, which represents the recovery of channels from inactivation into the open state before closing.

-

Repeat this protocol at a regular interval (e.g., every 15 seconds) to monitor the current amplitude over time.

Data Acquisition and Analysis

-

Record the currents using a patch-clamp amplifier and appropriate data acquisition software.

-

Measure the peak amplitude of the tail current at -50 mV in the absence (control) and presence of different concentrations of this compound.

-

Calculate the percentage of current inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data with the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

Hill Equation: % Inhibition = 100 / (1 + (IC50 / [Drug])^n) where n is the Hill coefficient.

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow

Caption: Workflow for in vitro patch-clamp studies of Sematilide.

References

Application Notes and Protocols for Class III Antiarrhythmic Agents in In Vivo Rabbit Models of Arrhythmia

Audience: Researchers, scientists, and drug development professionals.

Introduction

Class III antiarrhythmic agents are a critical area of cardiovascular research, primarily acting by prolonging the cardiac action potential duration (APD), thereby increasing the effective refractory period. Rabbit models are frequently utilized in preclinical studies of these agents due to their physiological similarities to humans, particularly in terms of cardiac electrophysiology. These application notes provide a comprehensive overview of the dosages, experimental protocols, and underlying mechanisms of common Class III antiarrhythmics in in vivo rabbit models of arrhythmia.

Core Mechanism of Action of Class III Antiarrhythmic Agents

Class III antiarrhythmic drugs primarily exert their effect by blocking the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-à-go-go-related gene (hERG). This blockade prolongs the repolarization phase (Phase 3) of the cardiac action potential, leading to an increased action potential duration (APD) and a longer effective refractory period (ERP) in both atrial and ventricular tissues. This prolonged refractoriness helps to terminate and prevent re-entrant arrhythmias. Some Class III agents may also have additional mechanisms of action, such as blocking other ion channels.

Caption: Mechanism of action of Class III antiarrhythmic agents.

Data Presentation: Dosages and Electrophysiological Effects

The following tables summarize the dosages and observed electrophysiological effects of commonly used Class III antiarrhythmic agents in rabbit models. It is crucial to distinguish between in vivo studies and ex vivo or in vitro preparations, as dosages and effects can vary significantly.

Table 1: In Vivo Dosages of Class III Antiarrhythmic Agents in Rabbit Models

| Drug | Dosage | Route of Administration | Arrhythmia Model | Reference |

| Amiodarone | 20 mg/kg/day for 28 days | Oral | Not specified | [1] |

| 100 mg/kg/day for 4 weeks | Oral | Not specified | [2] | |

| Dofetilide | 3, 10, 30, and 100 µg/kg | Intravenous (incremental) | Pacing-induced | [3] |

| Ibutilide | 0.005, 0.010, 0.015, or 0.025 mg/kg | Intravenous | Atrial Fibrillation/Flutter | [4] |

Table 2: Ex Vivo / In Vitro Concentrations of Class III Antiarrhythmic Agents in Rabbit Models

| Drug | Concentration | Preparation | Observed Effects | Reference |

| Amiodarone | 1 µg/ml | Isolated perfused heart | Prolongation of AH and PR intervals | [1] |

| Sotalol | 10-100 µM | Isolated perfused heart | Increased QT interval and MAP duration | [5] |

| 60 µM | Isolated ventricular myocytes | Depression of delayed rectifier K+ current | [6] | |

| Dofetilide | 10-8 to 10-6 mol/L | Isolated ventricular endocardium | Increased APD90, induction of early afterdepolarizations | [7] |

| Ibutilide | 10-7, 10-6, and 10-5 M | Isolated myocardium | Increased effective refractory period, decreased atrial rate | [8] |

Table 3: Quantitative Electrophysiological Effects of Class III Antiarrhythmic Agents in Rabbit Models

| Drug | Parameter | Change | Model | Reference |

| Amiodarone | PR Interval | Prolonged | In vivo | [1] |

| QT Interval | Prolonged | In vivo | [1] | |

| Ventricular Refractoriness | Prolonged | In vivo | [1] | |

| AH Interval | Prolonged | In vivo | [1] | |

| Sotalol | QT Interval | Increased by 31 +/- 6 ms (amiodarone) vs. 41 +/- 4 ms and 61 +/- 9 ms (sotalol) | Ex vivo (perfused heart) | [5] |

| MAP90 Duration | Increased by 20 +/- 5 ms (amiodarone) vs. 17 +/- 5 ms and 25 +/- 8 ms (sotalol) | Ex vivo (perfused heart) | [5] | |

| Dofetilide | APD90 | Increased by 29 +/- 5 ms (at 10-8 mol/L) | In vitro (ventricular endocardium) | [7] |

| Ibutilide | Effective Refractory Period | Increased by 18-32 ms | In vitro (isolated myocardium) | [8] |

| Atrial Rate | Decreased by 19-32% | In vitro (isolated myocardium) | [8] |

Experimental Protocols

Protocol 1: Induction of Atrial Fibrillation by Rapid Atrial Pacing in Rabbits

This protocol describes a common method for inducing atrial fibrillation (AF) in an in vivo rabbit model to test the efficacy of Class III antiarrhythmic agents.

Materials:

-

New Zealand White rabbits (2.5-3.5 kg)

-

Anesthesia (e.g., pentobarbital sodium, 50 mg/kg IV)

-

Ventilator

-

ECG recording system

-

Pacing system with bipolar electrodes

-

Class III antiarrhythmic agent of interest

Procedure:

-

Anesthesia and Surgical Preparation:

-

Anesthetize the rabbit and ensure a stable level of anesthesia throughout the procedure.

-

Intubate the rabbit and provide artificial respiration.

-

Perform a thoracotomy to expose the heart.

-

Place bipolar pacing electrodes on the right and/or left atrial appendage.

-

Attach ECG leads for continuous monitoring.

-

-

Baseline Electrophysiological Measurements:

-

Record baseline ECG parameters, including heart rate, PR interval, QRS duration, and QT interval.

-

Determine the atrial effective refractory period (AERP) using programmed electrical stimulation (S1-S2 protocol).

-

-

Induction of Atrial Fibrillation:

-

Initiate rapid atrial pacing at a cycle length of approximately 80 ms for a sustained period (e.g., 2 hours) to induce atrial electrical remodeling.[9]

-

Confirm the induction of sustained AF (lasting >10 minutes) by observing the ECG for an irregularly irregular rhythm and the absence of P waves.

-

-

Drug Administration:

-

Administer the Class III antiarrhythmic agent via the appropriate route (e.g., intravenous infusion).

-

Dosages should be based on previously published studies (see Table 1).

-

-

Post-Drug Evaluation:

-

Continuously monitor the ECG for conversion to sinus rhythm.

-

After a predetermined period, repeat the electrophysiological measurements to assess changes in AERP and other parameters.

-

Attempt to re-induce AF to evaluate the drug's prophylactic efficacy.

-

References

- 1. Cardiac electrophysiologic effects of acute and chronic amiodarone administration in the isolated perfused rabbit heart: altered thyroid hormone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Short- and long-term effects of amiodarone on the two components of cardiac delayed rectifier K(+) current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dofetilide, a new class III antiarrhythmic agent, reduces pacing induced heterogeneity of repolarisation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Comparison of the in vitro electrophysiologic and proarrhythmic effects of amiodarone and sotalol in a rabbit model of acute atrioventricular block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of sotalol on transmembrane ionic currents responsible for repolarization in cardiac ventricular myocytes from rabbit and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Testosterone diminishes the proarrhythmic effects of dofetilide in normal female rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of ibutilide fumarate, a novel antiarrhythmic agent, and its enantiomers on isolated rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Atrial electrical remodeling by rapid pacing in the isolated rabbit heart: effects of Ca++ and K+ channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sematilide Hydrochloride in Isolated Langendorff Heart Preparations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sematilide Hydrochloride is a class III antiarrhythmic agent known for its selective blocking effect on the rapidly activating component of the delayed rectifier potassium current (IKr)[1][2][3]. This action prolongs the cardiac action potential duration (APD), a key mechanism for managing certain cardiac arrhythmias. The isolated Langendorff heart preparation is a widely used ex vivo model in cardiovascular research that allows for the study of cardiac function and pharmacology in the absence of systemic physiological influences[4]. These application notes provide a detailed protocol for the investigation of this compound's effects on cardiac electrophysiology using an isolated Langendorff-perfused rabbit heart model.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on key cardiac electrophysiological parameters based on in vivo studies in rabbits. These data can serve as a reference for expected outcomes in a Langendorff preparation.

Table 1: Effect of this compound on Ventricular Effective Refractory Period (VERP)

| Sematilide Infusion Level | Pacing Cycle Length (ms) | Mean VERP (ms) | % Change from Baseline |

| Infusion 1 | 400 | 165 ± 6 | +15% |

| (1.3 ± 0.5 µg/mL) | 300 | 152 ± 5 | +16% |

| 200 | 134 ± 5 | +17% | |

| Infusion 2 | 400 | 178 ± 7 | +24% |

| (3.7 ± 1.4 µg/mL) | 300 | 164 ± 6 | +25% |

| 200 | 145 ± 6 | +26% | |

| Infusion 3 | 400 | 185 ± 8 | +29% |

| (13.4 ± 1.8 µg/mL) | 300 | 171 ± 7 | +30% |

| 200 | 151 ± 7 | +31% |

Data adapted from in vivo rabbit studies. Baseline VERP values are approximately 144 ± 5 ms at 400 ms cycle length, 131 ± 5 ms at 300 ms, and 115 ± 5 ms at 200 ms[1].

Table 2: Effect of this compound on Action Potential Duration at 75% Repolarization (APD75)

| Sematilide Infusion Level | Pacing Cycle Length (ms) | Mean APD75 (ms) | % Change from Baseline |

| Infusion 1 | 400 | 161 ± 6 | +11% |

| (1.3 ± 0.5 µg/mL) | 300 | 148 ± 5 | +12% |

| 200 | 129 ± 5 | +12% | |

| Infusion 2 | 400 | 184 ± 7 | +27% |

| (3.7 ± 1.4 µg/mL) | 300 | 169 ± 6 | +28% |

| 200 | 137 ± 6 | +19% | |

| Infusion 3 | 400 | 194 ± 8 | +34% |

| (13.4 ± 1.8 µg/mL) | 300 | 178 ± 7 | +35% |

| 200 | 144 ± 7 | +25% |

Data adapted from in vivo rabbit studies. Baseline APD75 values are approximately 145 ± 5 ms at 400 ms cycle length, 132 ± 5 ms at 300 ms, and 115 ± 5 ms at 200 ms[1].

Experimental Protocols

Preparation of this compound Solutions

a. Stock Solution (10 mM):

-

Weigh an appropriate amount of this compound powder.

-

Dissolve in sterile, deionized water to a final concentration of 10 mM.

-

Ensure the solution is clear and free of particulates.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

Aliquot and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.

b. Working Solutions:

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

-

Prepare fresh working solutions by diluting the stock solution in Krebs-Henseleit buffer to the desired final concentrations (e.g., 1 µM, 3 µM, 10 µM, 30 µM). It is recommended to prepare these solutions fresh for each experiment.

Langendorff Heart Preparation (Rabbit Model)

a. Materials:

-

New Zealand White rabbits (2.5-3.5 kg)

-

Heparin (1000 IU/kg)

-

Pentobarbital sodium (50 mg/kg)

-

Krebs-Henseleit Buffer (see composition below), maintained at 37°C and gassed with 95% O2 / 5% CO2

-

Langendorff apparatus

-

Monophasic action potential (MAP) electrodes

-

Pacing electrodes

-

ECG recording system

-

Data acquisition system

b. Krebs-Henseleit Buffer Composition:

| Component | Concentration (mM) |

| NaCl | 118.0 |

| KCl | 4.7 |

| CaCl2 | 2.5 |

| MgSO4 | 1.2 |

| KH2PO4 | 1.2 |

| NaHCO3 | 25.0 |

| Glucose | 11.1 |

The buffer should be freshly prepared and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4[5][6][7].

c. Protocol:

-

Anesthetize the rabbit with pentobarbital sodium and administer heparin intravenously.

-

Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

-

Mount the heart on the Langendorff apparatus via aortic cannulation.

-

Initiate retrograde perfusion with warm, oxygenated Krebs-Henseleit buffer at a constant pressure (typically 60-80 mmHg).

-

Allow the heart to stabilize for a 20-30 minute equilibration period. During this time, ensure a stable heart rate, coronary flow, and left ventricular developed pressure.

-

Place MAP electrodes on the epicardial surface of the left ventricle to record action potentials.

-

Position pacing electrodes on the right atrium or ventricle for controlled pacing.

-

Record a baseline ECG using appropriately placed electrodes.

Electrophysiological Measurements

-

Baseline Recordings: After the stabilization period, record baseline electrophysiological parameters, including:

-

Heart Rate (HR)

-

ECG intervals (PR, QRS, QT)

-

Action Potential Duration at 90% repolarization (APD90) from the MAP recordings.

-

Ventricular Effective Refractory Period (VERP) using programmed electrical stimulation (S1-S2 protocol).

-

-

Drug Perfusion:

-

Switch the perfusion to Krebs-Henseleit buffer containing the desired concentration of this compound.

-

Allow for a 15-20 minute equilibration period with the drug solution before recording data.

-

-

Data Acquisition:

-

Record all electrophysiological parameters at each concentration of this compound.

-

To investigate rate-dependent effects, measurements should be taken at various pacing cycle lengths (e.g., 200, 300, 400 ms)[1].

-

-

Washout: After the final drug concentration, perfuse the heart with drug-free Krebs-Henseleit buffer for a 20-30 minute washout period and record the recovery of electrophysiological parameters.

Visualizations

Signaling Pathway of this compound

References

- 1. Rate-dependent effects of sematilide on ventricular monophasic action potential duration and delayed rectifier K+ current in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of sematilide, a novel class III antiarrhythmic agent, on membrane currents in rabbit atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rate-dependent effects of sematilide on action potential duration in isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Langendorff heart - Wikipedia [en.wikipedia.org]

- 5. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]

- 6. adinstruments.com [adinstruments.com]

- 7. himedialabs.com [himedialabs.com]

Application Notes & Protocols: Utilizing Class III Antiarrhythmic Agents in hERG Channel Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

The human Ether-à-go-go-Related Gene (hERG) encodes the alpha subunit of a voltage-gated potassium channel that is critical for cardiac repolarization.[1][2][3] This channel conducts the rapid component of the delayed rectifier potassium current (IKr), which plays an essential role in the final phase of the cardiac action potential.[3][4] Inhibition of the hERG channel can delay ventricular repolarization, leading to a prolongation of the QT interval on an electrocardiogram.[2][3] This drug-induced QT prolongation is a significant concern in drug development as it can lead to a life-threatening arrhythmia known as Torsades de Pointes (TdP).[1][5]

Class III antiarrhythmic agents are a group of drugs that exert their therapeutic effect by intentionally blocking hERG channels, thereby prolonging the action potential duration and the effective refractory period.[4][6] While beneficial in treating certain arrhythmias, this mechanism also makes them inherently proarrhythmic if not carefully managed.[4] Due to their well-characterized, high-affinity interaction with the hERG channel, these agents (e.g., Dofetilide, Sotalol, Amiodarone) serve as indispensable positive controls in preclinical hERG safety assays. These assays are mandated by regulatory agencies to assess the potential cardiac liability of new chemical entities.[2]

This document provides detailed application notes and protocols for the use of Class III antiarrhythmic agents in various hERG channel assays, offering a guide for researchers in cardiac safety pharmacology.

Mechanism of Action: Class III Agents and the hERG Channel

Class III antiarrhythmic drugs typically block the hERG channel by binding to a high-affinity site located within the channel's inner pore. This binding is often state-dependent, meaning the drug has a higher affinity for certain conformations of the channel (e.g., open or inactivated states) than for the closed state.[7][8] This preferential binding to the open state is a key characteristic of many hERG blockers.[7][8] The blockade reduces the outward flow of potassium ions during repolarization, leading to a longer action potential.

Figure 1: State-dependent blockade of the hERG channel by a Class III antiarrhythmic agent.

Quantitative Data Summary: IC50 Values

Class III antiarrhythmic agents are frequently used as positive controls to validate hERG assay performance. Their half-maximal inhibitory concentration (IC50) values are well-established, though they can vary depending on the specific assay conditions (e.g., temperature, voltage protocol, cell type).[9][10] The table below summarizes typical IC50 values for common Class III agents against the hERG channel, as determined by patch-clamp electrophysiology.

| Compound | Therapeutic Class | Typical hERG IC50 Range (nM) | Notes |

| Dofetilide | Antiarrhythmic (Class III) | 7 - 50 | Potent and specific hERG blocker, often the primary positive control.[9][11][12] |

| Amiodarone | Antiarrhythmic (Class III) | 800 - 1500 | Multi-channel blocker with complex pharmacology. |

| Sotalol | Antiarrhythmic (Class III) | 52,000 - 343,000 | Lower potency blocker, also exhibits beta-blocker activity.[9] |

| Ibutilide | Antiarrhythmic (Class III) | 50 - 200 | Used clinically for cardioversion of atrial fibrillation. |

| E-4031 | Research Tool | 10 - 50 | A methanesulfonanilide derivative used extensively in research as a specific IKr blocker.[2] |

Note: IC50 values are compiled from multiple sources and can vary. Values are intended for reference and assay validation purposes.

Experimental Protocols

The gold standard for assessing a compound's effect on hERG channel function is patch-clamp electrophysiology.[1][13][14] However, higher-throughput methods like radioligand binding and fluorescence-based assays are valuable for early-stage screening.[15][16][17]

Manual Whole-Cell Patch-Clamp Protocol

This method provides the most detailed and accurate characterization of a compound's interaction with the hERG channel.[14]

Objective: To measure the inhibitory effect of a Class III antiarrhythmic agent (e.g., Dofetilide) on hERG currents in a mammalian cell line stably expressing the channel (e.g., HEK293-hERG or CHO-hERG).

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing hERG.

-

External Solution (in mM): 130 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 12.5 Dextrose. Adjust pH to 7.4 with NaOH.[18]

-

Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 5 EGTA, 1.5 MgATP, 10 HEPES. Adjust pH to 7.3 with KOH.[18]

-

Test Compound: Dofetilide stock solution (e.g., 10 mM in DMSO), serially diluted to final concentrations.

-

Equipment: Patch-clamp amplifier, micromanipulator, inverted microscope, perfusion system, data acquisition software.

Procedure:

-

Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment. Grow to 60-80% confluency.

-

System Setup: Place a coverslip in the recording chamber on the microscope stage. Perfuse with the external solution.

-

Pipette Pulling: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Giga-seal Formation: Approach a single, healthy cell with the micropipette. Apply gentle suction to form a high-resistance seal (≥1 GΩ) between the pipette tip and the cell membrane.[18]

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, achieving electrical and chemical access to the cell interior.

-

Current Recording (Baseline):

-

Clamp the cell membrane at a holding potential of -80 mV.

-

Apply a standardized voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +40 mV (to open and then inactivate channels) followed by a repolarizing step to -50 mV to measure the peak tail current, which reflects the channel's recovery from inactivation.[5][18]

-

Repeat the voltage pulse every 5-15 seconds until a stable baseline current is established.

-

-

Compound Application: Perfuse the chamber with the external solution containing the lowest concentration of the test compound. Allow 3-5 minutes for equilibration.

-

Recording with Compound: Record the hERG currents using the same voltage protocol until a steady-state block is achieved.

-

Dose-Response: Wash out the compound and ensure the current returns to baseline. Sequentially apply increasing concentrations of the compound, repeating steps 7 and 8 for each concentration.

-

Data Analysis: Measure the peak tail current amplitude at each concentration. Normalize the data to the baseline current and plot the percent inhibition against the compound concentration. Fit the data to a Hill equation to determine the IC50 value.

Figure 2: Experimental workflow for a manual whole-cell patch-clamp hERG assay.

Radioligand Binding Assay Protocol

Binding assays offer a higher-throughput, non-functional method to assess a compound's affinity for the hERG channel.[16][17] They measure the displacement of a known radiolabeled hERG ligand (e.g., [3H]-Astemizole or [3H]-Dofetilide) by the test compound.[16]

Objective: To determine the binding affinity (Ki) of a test compound for the hERG channel expressed in membrane preparations.

Materials:

-

Membrane Preparation: Commercially available or in-house prepared cell membranes from a cell line overexpressing hERG.[16]

-

Radioligand: [3H]-Astemizole or [3H]-Dofetilide.

-

Non-specific Ligand: High concentration of an unlabeled hERG blocker (e.g., Astemizole) to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[19]

-

Equipment: 96-well plates, cell harvester, scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, set up wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled ligand), and test compound binding (membranes + radioligand + serial dilutions of test compound).[19]

-

Incubation: Add the membrane preparation, test compound/unlabeled ligand, and radioligand to the appropriate wells. Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 30°C) with gentle agitation.[16][19]

-

Harvesting: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity in each well using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = (Total binding) - (Non-specific binding).

-

Plot the percent specific binding against the log concentration of the test compound.

-

Fit the data to determine the IC50, then calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

hERG Liability Assessment

Data from hERG assays are a critical component of a compound's cardiovascular safety profile. Early-stage screening helps to flag potential liabilities, allowing medicinal chemists to design new compounds with reduced hERG activity.[1][20] A decision tree is often used to classify the risk.

Figure 3: Decision workflow for assessing the hERG liability of a new compound.

References

- 1. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. The cardiac hERG/IKr potassium channel as pharmacological target: structure, function, regulation, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of HERG potassium channel function by drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Early identification of hERG liability in drug discovery programs by automated patch clamp [frontiersin.org]

- 6. Facilitation of hERG Activation by Its Blocker: A Mechanism to Reduce Drug-Induced Proarrhythmic Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Class III antiarrhythmic drugs block HERG, a human cardiac delayed rectifier K+ channel. Open-channel block by methanesulfonanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 15. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. fda.gov [fda.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Toward Quantitative Models in Safety Assessment: A Case Study to Show Impact of Dose–Response Inference on hERG Inhibition Models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dofetilide: A Class III Antiarrhythmic Agent for Investigating Drug-Induced QT Prolongation

For Researchers, Scientists, and Drug Development Professionals